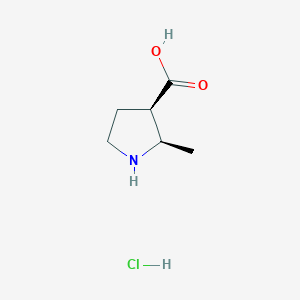

cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13765244

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO2 |

|---|---|

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | (2R,3R)-2-methylpyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 |

| Standard InChI Key | PRMWNOXWBQBPRP-TYSVMGFPSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](CCN1)C(=O)O.Cl |

| SMILES | CC1C(CCN1)C(=O)O.Cl |

| Canonical SMILES | CC1C(CCN1)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride (IUPAC name: (2R,3R)-2-methylpyrrolidine-3-carboxylic acid hydrochloride) is a white crystalline solid with a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. The compound’s stereochemistry is defined by the cis-arrangement of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the pyrrolidine ring, as confirmed by its isomeric SMILES string: C[C@@H]1[C@@H](CCN1)C(=O)O.Cl. Key spectral data include nuclear magnetic resonance (NMR) signals at δ 1.14 (d, J = 6.3 Hz, 3H, CH₃) and δ 2.42–3.48 (m, pyrrolidine ring protons) , which are critical for verifying its structure during synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO₂ | |

| Molecular Weight | 165.62 g/mol | |

| CAS Number | 2455601-27-9 | |

| Melting Point | 208–210°C | |

| Solubility | Water (high due to HCl salt) |

Synthesis and Manufacturing

The synthesis of cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions, including alkylation, hydrogenation, and acid hydrolysis. A patented method describes the preparation of pyrrolidine-3-carboxylic acid derivatives via alkylation of hydroxyl-protected intermediates using sodium hydride (NaH) or n-butyllithium (n-BuLi) as bases, followed by catalytic hydrogenation to achieve the cis-configuration . For instance, the ethyl ester precursor is synthesized by reacting benzyl-protected pyrrolidine with ethyl chloroformate in the presence of a phase-transfer catalyst, yielding a 90–99% product . Subsequent hydrolysis with hydrochloric acid removes the ester group, forming the carboxylic acid hydrochloride.

Critical reaction parameters include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume